Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O3/c1-2-23-15(22)20-7-5-19(6-8-20)10-14(21)18-13-4-3-11(16)9-12(13)17/h3-4,9H,2,5-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEFEAKKSQZUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24838124 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Carbamoyl Group: The difluorophenyl carbamoyl group is introduced via a reaction between 2,4-difluoroaniline and phosgene, forming the corresponding isocyanate, which then reacts with the piperazine intermediate.
Esterification: The final step involves esterification of the piperazine derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Solvent recovery and recycling processes are also implemented to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The difluorophenyl group is known to enhance binding affinity and specificity towards certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Substituent/Linker | Key Functional Groups | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate | Piperazine | Carbamoylmethyl-2,4-difluorophenyl | F, CONH | 2.8 | 0.12 |
| Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate | Piperazine | 2,6-Difluorobenzoyl | F, CO | 3.1 | 0.08 |
| Ethyl 4-((N-(3,5-bis(trifluoromethyl)phenyl)carbamoyl)methyl)piperazinecarboxylate | Piperazine | Carbamoylmethyl-3,5-CF₃-phenyl | CF₃, CONH | 4.2 | 0.03 |
| Ethyl 4-[(2,5-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate | Piperazine | Carbamothioyl-2,5-dimethylphenyl | CH₃, C=S | 3.5 | 0.15 |
| Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate | Piperidine | Piperazine-2-methoxyphenyl | OCH₃ | 2.3 | 0.20 |
Research Findings and Implications
- Biological Activity : The 2,4-difluorophenyl group in the target compound enhances binding to tyrosine kinases and GPCRs through hydrophobic enclosure and halogen bonding, as modeled in Glide XP docking studies .
- Metabolic Stability: Fluorinated analogs exhibit longer half-lives than non-halogenated derivatives due to resistance to cytochrome P450 oxidation .
- Synthetic Challenges : Carbamoylmethyl-linked compounds (e.g., target molecule) require precise stoichiometry in carbodiimide-mediated couplings, whereas benzoyl derivatives are more straightforward to synthesize .
Biological Activity
Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 321.32 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring substituted with a difluorophenyl group and an ethyl carboxylate moiety, which may contribute to its biological activity.
- Receptor Interaction : this compound has been studied for its interaction with various receptors, particularly in the central nervous system (CNS). It is hypothesized to act as an antagonist or modulator for specific neurotransmitter receptors, potentially influencing pathways involved in neurodegenerative diseases and mood disorders.
- Inhibition Studies : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or pathways critical for disease progression. For example, it may inhibit the activity of enzymes involved in neurotransmitter degradation or synthesis.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures show promise in treating depression by modulating serotonin and norepinephrine levels. This compound may share these properties, warranting further investigation.
- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective effects through its ability to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in significant improvements in behavioral tests associated with anxiety and depression. The observed effects were comparable to established antidepressants.
- Cell Culture Experiments : In vitro experiments using neuronal cell lines showed that the compound could significantly reduce cell death induced by neurotoxic agents, indicating potential protective mechanisms against neurodegeneration.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-((N-(2,4-difluorophenyl)carbamoyl)methyl)piperazinecarboxylate, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves coupling a piperazine core with a 2,4-difluorophenylcarbamoyl moiety. Key reagents include 2,4-difluoroaniline, piperazine derivatives, and carbamoylating agents like phosgene analogs. Reaction conditions (e.g., anhydrous solvents, bases like DBU, and protective groups) significantly impact yields. For example, similar compounds (e.g., N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) use DBU as a base and dichloromethane (DCM) as a solvent, achieving yields up to 92% under inert atmospheres .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic fluorophenyl signals at δ 6.8–7.2 ppm). Compare with computed spectra for validation .
- HPLC : Use C18 columns with mobile phases like methanol/water (70:30) and UV detection at 254 nm. Purity >98% is recommended for biological assays .
- Elemental Analysis : Match experimental C, H, N values with theoretical calculations (e.g., ±0.3% deviation) .
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound, and how should controls be designed?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO <1%). For antifungal activity, test against C. albicans using broth microdilution. Similar piperazine derivatives show MIC values <10 µg/mL .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability during experimental use?
- Methodological Answer : Store at −20°C in amber vials under inert gas (argon) to prevent hydrolysis. Use desiccants to avoid moisture. Handling requires PPE (nitrile gloves, lab coat) and fume hoods due to potential skin/eye irritation, as noted in safety data sheets for analogous compounds .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes, and how do docking results correlate with experimental bioactivity?
- Methodological Answer : Employ molecular docking tools like Glide XP (Schrödinger) with hydrophobic enclosure scoring to model interactions with enzymes (e.g., p38 MAP kinase). Optimize ligand poses using OPLS4 force fields. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, structural analogs showed correlation (R² >0.7) between docking scores and IC50 values in kinase inhibition assays .
Q. How can discrepancies in NMR spectral data between theoretical predictions and experimental results be resolved for this compound?
- Methodological Answer :
- Step 1 : Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts .
- Step 2 : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra, accounting for conformational flexibility.
- Step 3 : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, misassignments in piperazine ring protons were corrected via HSQC in related compounds .
Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups in this compound affecting target enzyme inhibition?
- Methodological Answer :
- Variation Strategy : Synthesize analogs with modifications to the difluorophenyl group (e.g., monofluoro or trifluoromethyl substituents) and piperazine linker (e.g., methylpiperazine).
- Assays : Test against a panel of kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays.
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50 values. Analogous studies on tert-butyl piperazine derivatives identified the 2,4-difluorophenyl group as critical for potency .
Q. What strategies mitigate byproduct formation during the synthesis of this compound, particularly in the carbamoylation step?
- Methodological Answer :
- Optimize Stoichiometry : Use 1.2 equivalents of carbamoyl chloride to minimize unreacted intermediates.
- Temperature Control : Maintain −10°C during carbamoylation to suppress side reactions (e.g., over-alkylation).
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC. For example, similar protocols reduced byproducts from 15% to <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
